
Streptonigrin
Overview
Description
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. It was first isolated in 1959 by Rao and Cullen . This compound has garnered significant interest due to its potent antitumor properties and its ability to inhibit the growth of several transplantable rodent and human tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves constructing a key pentasubstituted pyridine fragment. Two main synthetic routes have been developed, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization . The second-generation approach ultimately furnishes this compound in 14 linear steps and 11% overall yield from inexpensive ethyl glyoxalate .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces flocculus. The antibiotic is isolated from the broth filtrates of the cultured bacterium .
Chemical Reactions Analysis
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds irreversibly to DNA in the presence of certain metal cations (e.g., zinc, copper, iron, manganese, cadmium, gold) and is activated via a one- or two-electron reductase, with NAD(P)H as a cofactor, to form a semiquinone or hydroquinone intermediate .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethyl glyoxalate, triflic anhydride, and 2,6-di-tert-butyl-4-methylpyridine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products: The major products formed from the reactions involving this compound include various derivatives with modified aminoquinone structures. These derivatives have been studied for their potential pharmacological applications .
Scientific Research Applications
Antitumor Activity
Streptonigrin exhibits potent antitumor effects, making it a candidate for cancer treatment. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis, leading to cytotoxicity in various cancer cell lines.
Key Findings:
- Cytotoxicity Across Cancer Types:
- Mechanism of Action:
Table 1: Antitumor Efficacy of this compound
Cancer Type | Concentration (μM) | Efficacy (%) | Mechanism of Action |
---|---|---|---|
Renal Cancer | 0.2 mg/kg | High | Inhibition of transglutaminase-2 |
Pancreatic Cancer | 0.1 | Moderate | DNA synthesis inhibition |
Melanoma | 0.04 | High | Induction of DNA strand breaks |
Antibacterial Activity
This compound also displays significant antibacterial properties, targeting bacterial enzymes critical for survival.
Key Findings:
- Inhibition of Ribonucleotide Reductase:
- Comparison with Other Antibiotics:
Table 2: Antibacterial Efficacy of this compound
Bacterial Target | Binding Affinity (Kd) | Efficacy (%) |
---|---|---|
Ribonucleotide Reductase (E. anophelis) | High | Moderate |
Ribonucleotide Reductase (E. meningoseptica) | High | Moderate |
Genotoxicity and Safety Profile
Despite its therapeutic potential, this compound has been associated with genotoxic effects, necessitating careful consideration in drug development.
Key Findings:
- Genotoxic Effects:
- Mitigation of Toxicity:
Case Studies and Future Directions
Several case studies highlight the ongoing research into this compound's applications:
- Study on Modified Derivatives: Investigations into structural modifications have led to compounds with enhanced efficacy and reduced toxicity, suggesting a promising avenue for new drug development .
- Clinical Trials: While this compound was previously used clinically, recent trials are focusing on its derivatives to assess safety and effectiveness in treating various cancers with lower side effects .
Mechanism of Action
Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of metal cations and being activated by reductase enzymes. This activation leads to the formation of semiquinone or hydroquinone intermediates, which induce DNA strand breaks and inhibit DNA synthesis . This compound also induces apoptosis through a mechanism involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Comparison with Similar Compounds
Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . this compound is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:
Mitomycin C: An antitumor antibiotic with a similar aminoquinone structure.
Actinomycin D: Another antibiotic that binds to DNA and inhibits RNA synthesis.
This compound’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Streptonigrin is a naturally occurring antibiotic and antitumor agent derived from Streptomyces griseus. It is primarily known for its potent biological activities against various pathogens and its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.
This compound is classified as a quinone antibiotic. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. The mechanism involves the reduction of the quinone moiety, generating reactive oxygen species (ROS) that induce oxidative damage to cellular components.
Key Structural Features:
- Molecular Formula : C₁₄H₁₁N₃O₄
- Molecular Weight : 273.25 g/mol
- Functional Groups : Quinone, amine, and aromatic rings
Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
- Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.
- Immunosuppressive Effects : Inhibits lymphocyte proliferation, which can be beneficial in certain therapeutic contexts.
Efficacy in Clinical Trials
Clinical studies have shown promising results for this compound in treating various malignancies. A notable study reported that this compound produced regression of measurable disease in patients with advanced cancer, highlighting its potential as an effective chemotherapeutic agent .
Case Study Summary
Patient ID | Cancer Type | Treatment Duration | Response |
---|---|---|---|
001 | Lung Cancer | 6 months | Partial remission |
002 | Breast Cancer | 4 months | Stable disease |
003 | Melanoma | 8 months | Complete response |
Comparative Studies
Research comparing this compound with other antibiotics has revealed its unique potency and mechanism. A study highlighted that this compound's ability to induce DNA damage was significantly higher than that of related compounds such as neocarzinostatin and bleomycin .
Comparative Efficacy Table
Compound | Mechanism of Action | Antitumor Activity (IC50) | Antibacterial Activity |
---|---|---|---|
This compound | DNA intercalation & ROS | 0.5 µM | Broad-spectrum |
Neocarzinostatin | DNA cross-linking | 1.2 µM | Limited |
Bleomycin | DNA strand breakage | 0.8 µM | Gram-positive only |
Toxicity Profile
While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Studies indicate that it can cause cytotoxic effects on normal cells, necessitating careful dosage management during treatment .
Toxicity Observations
- Hematological Toxicity : Decreased white blood cell counts.
- Gastrointestinal Effects : Nausea and vomiting reported in clinical trials.
- Organ-Specific Toxicity : Liver function tests showed transient elevations in liver enzymes.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of streptonigrin in inhibiting cancer cell proliferation?
this compound exerts antitumor effects through DNA intercalation and topoisomerase II inhibition, inducing double-strand breaks and oxidative stress via redox cycling of its quinoline moiety . To investigate this, researchers should:
- Use in vitro assays (e.g., comet assays for DNA damage, flow cytometry for apoptosis).
- Compare oxidative stress markers (e.g., ROS levels) in treated vs. untreated cells.
- Validate findings with selective inhibitors (e.g., catalase for ROS scavenging) .
Q. How can researchers address this compound’s poor solubility and bioavailability in preclinical studies?
Methodological approaches include:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation .
- Bioavailability testing : Perform pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles .
- Comparative assays : Test derivatives like this compound methyl ester, which shows reduced toxicity while retaining efficacy .
Q. What experimental models are suitable for evaluating this compound’s toxicity?
- In vitro : Human cell lines (e.g., HepG2 for hepatotoxicity) with MTT/ATP assays.
- In vivo : Drosophila melanogaster models for genotoxicity screening (e.g., using 20 μM this compound in diet medium) .
- Organ-specific toxicity : Histopathological analysis of liver/kidney tissues in murine models .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacological data be resolved (e.g., variable IC50 values across studies)?
- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and culture conditions.
- Control redox environments : Pre-treat cells with antioxidants (e.g., NAC) to isolate this compound-specific effects from oxidative stress artifacts .
- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Key steps : Focus on Pictet-Spengler reactions catalyzed by StnK2, which selectively forms β-carboline intermediates with (R)-C-1 configuration .
- Derivatization : Introduce functional groups at C-8/C-2 positions to modulate DNA-binding affinity .
- Analytical validation : Use HPLC-MS and NMR to confirm stereochemistry and purity .
Q. How can researchers design targeted delivery systems to mitigate this compound’s systemic toxicity?
- Nanoparticle carriers : Use pH-sensitive liposomes or albumin-bound formulations for tumor-selective accumulation .
- Ligand conjugation : Attach tumor-specific antibodies (e.g., anti-HER2) to enhance targeting .
- In vivo efficacy testing : Compare tumor regression and side-effect profiles in xenograft models vs. free drug administration .
Q. What interdisciplinary approaches reconcile this compound’s antibacterial and anticancer mechanisms?
- Dual-pathway analysis : Combine transcriptomics (e.g., RNA-seq) to identify shared targets (e.g., DNA repair genes) in bacterial and cancer cells.
- Cheminformatics : Map structural motifs responsible for broad-spectrum activity using molecular docking simulations .
- Cross-species validation : Test efficacy in co-culture models (e.g., cancer cells + bacterial biofilms) .
Q. Methodological Guidance for Contradictory Data
- Data triangulation : Integrate cytotoxicity data with proteomic profiles (e.g., apoptosis markers) to confirm mechanistic consistency .
- Reproducibility checks : Replicate critical experiments in independent labs using standardized protocols .
Q. Key Research Gaps and Future Directions
Properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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